molecular formula C12H10BClO3 B15315874 (3-(4-Chlorophenoxy)phenyl)boronic acid

(3-(4-Chlorophenoxy)phenyl)boronic acid

Cat. No.: B15315874
M. Wt: 248.47 g/mol
InChI Key: KQXIHSRVINYVMM-UHFFFAOYSA-N
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Description

(3-(4-Chlorophenoxy)phenyl)boronic acid is an organic compound that belongs to the class of boronic acids It is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a 4-chlorophenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-(4-Chlorophenoxy)phenyl)boronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound. The general reaction conditions include the use of a palladium catalyst, a base (such as potassium carbonate), and a solvent (such as toluene or ethanol) under an inert atmosphere .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: (3-(4-Chlorophenoxy)phenyl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

Comparison with Similar Compounds

Properties

Molecular Formula

C12H10BClO3

Molecular Weight

248.47 g/mol

IUPAC Name

[3-(4-chlorophenoxy)phenyl]boronic acid

InChI

InChI=1S/C12H10BClO3/c14-10-4-6-11(7-5-10)17-12-3-1-2-9(8-12)13(15)16/h1-8,15-16H

InChI Key

KQXIHSRVINYVMM-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CC=C1)OC2=CC=C(C=C2)Cl)(O)O

Origin of Product

United States

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